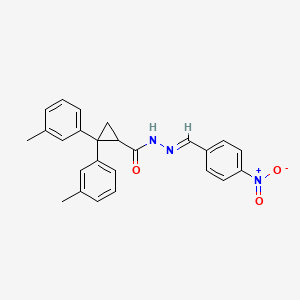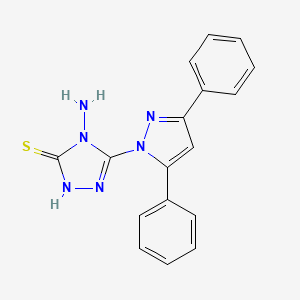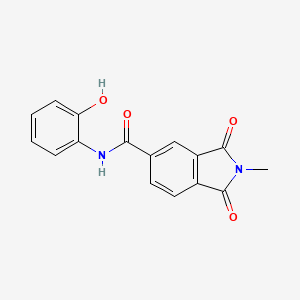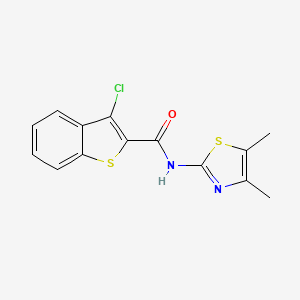
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide, also known as GW 501516 or Cardarine, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and conditions. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have a number of beneficial effects on metabolism, endurance, and cardiovascular health.
Wirkmechanismus
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 works by binding to and activating the PPARδ receptor. This receptor is found in various tissues throughout the body, including muscle, adipose tissue, and the liver. When activated, the PPARδ receptor increases the expression of genes involved in metabolism, energy production, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has a number of biochemical and physiological effects on the body. These include:
1. Increased Fat Metabolism: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been shown to increase the expression of genes involved in fat metabolism, leading to increased fat oxidation and reduced body fat.
2. Improved Insulin Sensitivity: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve insulin sensitivity in animal studies, reducing the risk of type 2 diabetes.
3. Increased Endurance: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to increase endurance and physical activity capacity by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
4. Improved Cardiovascular Health: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been shown to improve cardiovascular health by reducing inflammation and improving lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 in lab experiments is its well-defined mechanism of action. Its effects on metabolism and cardiovascular health are well-studied and understood. However, one limitation is that its long-term effects on human health are still unknown, as it has not been extensively studied in humans.
Zukünftige Richtungen
1. Cancer Treatment: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to have anti-tumor effects in animal studies and may have potential as a cancer treatment.
2. Neurodegenerative Diseases: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been shown to have neuroprotective effects in animal studies and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Muscle Wasting: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to increase muscle mass and reduce muscle wasting in animal studies and may have potential as a treatment for muscle wasting diseases.
4. Anti-Aging: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to have anti-aging effects in animal studies and may have potential as an anti-aging therapy.
In conclusion, N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide, or N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and conditions. Its mechanism of action, biochemical and physiological effects, and potential future applications make it a promising area of research. However, its long-term effects on human health are still unknown and require further study.
Synthesemethoden
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 was first synthesized in the 1990s by a team of researchers at GlaxoSmithKline. The synthesis method involves the use of various chemical reagents and solvents to create the final product. The exact details of the synthesis method are proprietary and have not been disclosed to the public.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been extensively studied for its potential use in treating various diseases and conditions. It has been found to have a number of beneficial effects on metabolism, endurance, and cardiovascular health. Some of the areas where N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been studied include:
1. Obesity: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve insulin sensitivity and reduce body fat in animal studies. It has also been shown to increase the expression of genes involved in fat metabolism.
2. Cardiovascular Health: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve cardiovascular health by reducing inflammation and improving lipid metabolism. It has also been shown to reduce the risk of atherosclerosis and other cardiovascular diseases.
3. Endurance: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve endurance and increase the capacity for physical activity. It has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-6-5-7-14(12-13)21-11-10-17(19)18-15-8-3-4-9-16(15)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKGKJDYZFCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)

![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)





![isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)

![N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5861473.png)
